オレカンタール

概要

説明

オレオカンタールは、エクストラバージンオリーブオイルに含まれる天然フェノール化合物です。 フェニルエタノイドの一種であり、高品質のオリーブオイルを摂取した際に喉に感じる特有の灼熱感は、このオレオカンタールによるものです . オレオカンタールは、抗炎症作用と抗酸化作用で知られており、様々な科学分野で注目されています .

製法

合成ルートと反応条件

オレオカンタールは、いくつかの化学ルートで合成することができます。 一般的な方法の1つは、チロソールとエレノール酸のエステル化によるものです . この反応は通常、酸触媒を用い、還流条件下で行われます。 もう1つの合成ルートは、オリーブオイルに含まれる関連化合物であるオレウロペインの酸化、続いて加水分解とエステル化によるものです .

工業的製法

工業的には、オレオカンタールは主にエクストラバージンオリーブオイルから抽出されます。 抽出工程では、メタノールやエタノールなどの溶媒を用いて、オレオカンタールを油分マトリックスから分離します . 抽出された化合物は、その後、高速液体クロマトグラフィー(HPLC)などの手法を用いて精製され、所望の純度に達します .

化学反応解析

反応の種類

オレオカンタールは、様々な化学反応を起こします。これには以下のようなものがあります。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、アルコール、キノン、置換エステルなどのオレオカンタールの様々な誘導体が含まれます .

科学研究への応用

オレオカンタールは、幅広い科学研究への応用が期待されています。

科学的研究の応用

Oleocanthal has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying phenolic compounds and their reactions.

Biology: Oleocanthal is studied for its role in cellular processes, including apoptosis and inflammation.

Industry: Oleocanthal is explored for its use in food preservation and as a natural additive in cosmetics.

作用機序

オレオカンタールは、いくつかの分子メカニズムを通じて効果を発揮します。

抗炎症作用: イブプロフェンなどの非ステロイド性抗炎症薬(NSAIDs)と同様に、シクロオキシゲナーゼ(COX)酵素を阻害します.

抗酸化作用: オレオカンタールは、フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします.

類似化合物の比較

類似化合物

オレウロペイン: オリーブオイルに含まれる別のフェノール化合物で、抗酸化作用で知られています.

ヒドロキシチロソール: オリーブオイルにも含まれる強力な抗酸化物質です.

チロソール: オレオカンタールの前駆体であり、同様の生物活性を持っています.

独自性

オレオカンタールは、他の類似化合物ではあまり見られない、抗炎症作用と抗酸化作用を兼ね備えている点が特徴です . 天然化合物でありながらイブプロフェンの作用を模倣できることから、治療応用において特に価値があります .

生化学分析

Biochemical Properties

Oleocanthal plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleocanthal inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition is similar to the action of ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID) . Additionally, oleocanthal has been shown to interact with lysosomal membranes, leading to lysosomal membrane permeabilization in cancer cells .

Cellular Effects

Oleocanthal exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oleocanthal induces lysosomal membrane permeabilization in cancer cells, leading to cell death . It also affects the expression of genes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of oleocanthal involves several key interactions. Oleocanthal binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also induces lysosomal membrane permeabilization in cancer cells, leading to the release of lysosomal enzymes and subsequent cell death . Furthermore, oleocanthal modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleocanthal change over time. Oleocanthal is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that oleocanthal maintains its anti-inflammatory and anticancer properties over time, although its potency may decrease with prolonged storage .

Dosage Effects in Animal Models

The effects of oleocanthal vary with different dosages in animal models. At low to moderate doses, oleocanthal exhibits anti-inflammatory and anticancer effects without significant toxicity . At high doses, oleocanthal can cause adverse effects, including gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the beneficial effects of oleocanthal plateau or diminish at higher doses .

Metabolic Pathways

Oleocanthal is involved in several metabolic pathways. It interacts with enzymes such as COX and lysosomal enzymes, influencing metabolic flux and metabolite levels . Oleocanthal also affects the levels of various metabolites involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Transport and Distribution

Oleocanthal is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Oleocanthal accumulates in specific tissues, such as the liver and gastrointestinal tract, where it exerts its effects . Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

Oleocanthal’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in lysosomes, where it induces lysosomal membrane permeabilization and subsequent cell death in cancer cells . Oleocanthal may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .

準備方法

Synthetic Routes and Reaction Conditions

Oleocanthal can be synthesized through several chemical routes. One common method involves the esterification of tyrosol with elenolic acid . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Another synthetic route involves the oxidation of oleuropein, a related compound found in olive oil, followed by hydrolysis and esterification .

Industrial Production Methods

In the industrial setting, oleocanthal is primarily extracted from extra-virgin olive oil. The extraction process involves the use of solvents such as methanol or ethanol to separate oleocanthal from the oil matrix . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity .

化学反応の分析

Types of Reactions

Oleocanthal undergoes various chemical reactions, including:

Oxidation: Oleocanthal can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of oleocanthal can yield alcohol derivatives.

Substitution: Oleocanthal can participate in nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of oleocanthal, such as alcohols, quinones, and substituted esters .

類似化合物との比較

Similar Compounds

Oleuropein: Another phenolic compound found in olive oil, known for its antioxidant properties.

Hydroxytyrosol: A potent antioxidant also found in olive oil.

Tyrosol: A precursor to oleocanthal with similar biological activities.

Uniqueness

Oleocanthal is unique due to its dual anti-inflammatory and antioxidant properties, which are not as pronounced in similar compounds . Its ability to mimic the action of ibuprofen while being a natural compound makes it particularly valuable in therapeutic applications .

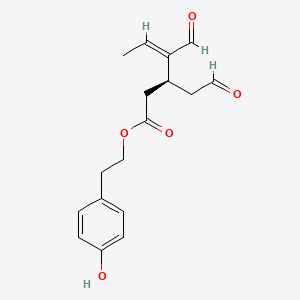

特性

CAS番号 |

289030-99-5 |

|---|---|

分子式 |

C17H20O5 |

分子量 |

304.34 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)ethyl (Z)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2+ |

InChIキー |

VPOVFCBNUOUZGG-JLZUIIAYSA-N |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

異性体SMILES |

C/C=C(\C=O)/C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

正規SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |

外観 |

Solid powder |

Key on ui other cas no. |

289030-99-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Oleocanthal; Deacetoxy ligstroside aglycon; (-)-Oleocanthal. |

製品の起源 |

United States |

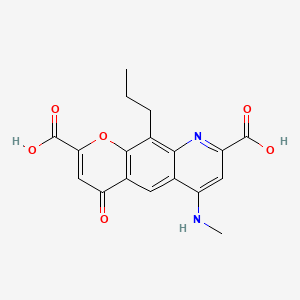

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

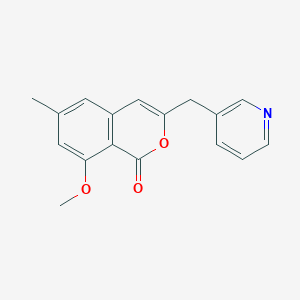

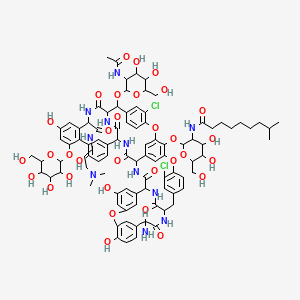

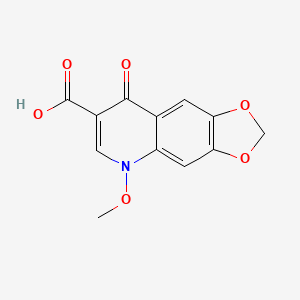

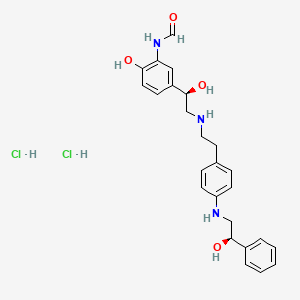

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。